molecular formula C11H14O3 B1252952 1-(2,6-Dihydroxyphenyl)-1-pentanone

1-(2,6-Dihydroxyphenyl)-1-pentanone

Cat. No.: B1252952
M. Wt: 194.23 g/mol
InChI Key: QHIOHWHBWRAHKM-UHFFFAOYSA-N
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Description

1-(2,6-Dihydroxyphenyl)-1-pentanone (CAS: 63411-80-3) is an aromatic hydroxyketone with the molecular formula C₁₁H₁₄O₃ and a molecular weight of 194.23 g/mol. It features a pentanone backbone substituted with a 2,6-dihydroxyphenyl group, conferring distinct electronic and steric properties. Key characteristics include:

  • Melting Point: 85–86°C (reported across multiple syntheses) .
  • Synthesis: Prepared via hydrolysis of 4-methyl-7-hydroxy-8-n-valerylcoumarin in basic conditions (88% yield) or from 2,6-dihydroxyacetophenone (54% yield) .
  • Derivatives: Its dimethyl ether derivative (C₁₃H₁₈O₃) has a boiling point of 151–155°C, highlighting reduced polarity compared to the parent compound .

Properties

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

1-(2,6-dihydroxyphenyl)pentan-1-one

InChI

InChI=1S/C11H14O3/c1-2-3-5-8(12)11-9(13)6-4-7-10(11)14/h4,6-7,13-14H,2-3,5H2,1H3

InChI Key

QHIOHWHBWRAHKM-UHFFFAOYSA-N

SMILES

CCCCC(=O)C1=C(C=CC=C1O)O

Canonical SMILES

CCCCC(=O)C1=C(C=CC=C1O)O

Synonyms

1-(2,6-dihydroxyphenyl)pentan-1-one

Origin of Product

United States

Comparison with Similar Compounds

Positional Isomers: 1-(3,4-Dihydroxyphenyl)-1-pentanone

  • CAS : 2525-01-1 .
  • Structural Difference : The hydroxyl groups are at the 3,4-positions instead of 2,4.
  • Reactivity: The 3,4-isomer may exhibit higher electrophilicity at the carbonyl group due to reduced steric hindrance.

Chain-Length Variants: 1-(2,6-Dihydroxyphenyl)-1-hexanone

  • Common Name: 2-Caproylresorcinol .
  • Molecular Formula: C₁₂H₁₆O₃ (vs. C₁₁H₁₄O₃ for the pentanone analog).
  • Impact: Lipophilicity: The longer alkyl chain increases logP (predicted to be ~0.5 units higher), enhancing membrane permeability . Melting Point: Expected to decrease slightly due to reduced crystallinity from the flexible hexanone chain.

Brominated Derivatives: 5-Bromo-1-(2,6-dihydroxyphenyl)-1-pentanone

  • CAS : 1111652-02-8 .
  • Molecular Formula : C₁₁H₁₃BrO₃ (MW: 273.13 g/mol).
  • Key Properties :
    • Melting Point : 84°C, marginally lower than the parent compound .
    • Application : Used in synthesizing sulfonated polyimide proton exchange membranes for fuel cells, leveraging its electron-withdrawing bromine substituent to modify polymer conductivity .

Substituted Derivatives: 1-(2,6-Dihydroxyphenyl)-5-phenyl-1-pentanone

  • CAS : 152110-12-8 .
  • Molecular Formula : C₁₇H₁₈O₃ (MW: 270.32 g/mol).
  • Key Differences :
    • Topological Polar Surface Area (TPSA) : 57.50 Ų (vs. 60.70 Ų for the parent compound), suggesting slightly lower polarity .
    • Lipophilicity : XlogP = 4.20 (vs. ~2.5 for the parent), indicating enhanced hydrophobic character due to the phenyl group .

Data Tables

Table 1: Physical and Chemical Properties

Compound Molecular Formula MW (g/mol) m.p. (°C) Key Application/Feature
1-(2,6-Dihydroxyphenyl)-1-pentanone C₁₁H₁₄O₃ 194.23 85–86 Precursor for hydroxyketone studies
1-(3,4-Dihydroxyphenyl)-1-pentanone C₁₁H₁₄O₃ 194.23 N/A Potential antioxidant activity
5-Bromo derivative C₁₁H₁₃BrO₃ 273.13 84 Fuel cell membranes
5-Phenyl derivative C₁₇H₁₈O₃ 270.32 N/A High lipophilicity (XlogP 4.20)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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